Chloro(2-methylpropan-1-olato)magnesium

Description

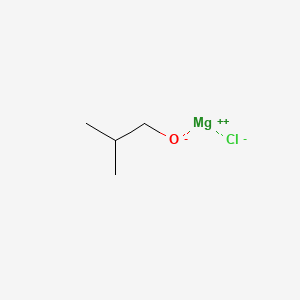

Chloro(2-methylpropan-1-olato)magnesium (CAS RN: 69704-17-2) is an organomagnesium compound featuring a mixed ligand system comprising a chloride ion and a 2-methylpropan-1-olato (tert-butoxide) group. Its molecular structure integrates a magnesium center bonded to both a chlorine atom and an alkoxide ligand, resulting in a hybrid reactivity profile that bridges classical Grignard reagents (RMgX) and magnesium alkoxides . The presence of chlorine may enhance electrophilicity at the magnesium center, influencing its reactivity compared to purely alkyl- or alkoxide-based magnesium complexes .

Properties

CAS No. |

69704-17-2 |

|---|---|

Molecular Formula |

C4H9ClMgO |

Molecular Weight |

132.87 g/mol |

IUPAC Name |

magnesium;2-methylpropan-1-olate;chloride |

InChI |

InChI=1S/C4H9O.ClH.Mg/c1-4(2)3-5;;/h4H,3H2,1-2H3;1H;/q-1;;+2/p-1 |

InChI Key |

IXUQHZKXQCGDFB-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C[O-].[Mg+2].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(2-methylpropan-1-olato)magnesium is typically synthesized by reacting magnesium with 2-chloro-2-methylpropan-1-ol in an anhydrous or dry solvent to maintain the reaction’s effectiveness . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen in the air.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity magnesium and 2-chloro-2-methylpropan-1-ol, along with advanced equipment to ensure the reaction conditions are tightly controlled. The product is then purified and packaged for use in various applications.

Chemical Reactions Analysis

Types of Reactions

Chloro(2-methylpropan-1-olato)magnesium undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: Can replace halides in organic compounds.

Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran.

Substitution Reactions: Often uses alkyl halides as substrates, with the reaction occurring under an inert atmosphere.

Coupling Reactions: Employs various electrophiles, such as alkyl halides or aryl halides, in the presence of a catalyst.

Major Products

Nucleophilic Addition: Produces secondary or tertiary alcohols.

Substitution Reactions: Forms new carbon-carbon bonds, resulting in substituted organic compounds.

Coupling Reactions: Generates complex organic molecules with extended carbon chains.

Scientific Research Applications

Chloro(2-methylpropan-1-olato)magnesium is utilized in a wide range of scientific research applications, including:

Organic Synthesis: Used to create complex organic molecules through various reactions.

Pharmaceutical Research: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.

Material Science: Involved in the production of polymers and other advanced materials.

Biological Studies: Used in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism by which Chloro(2-methylpropan-1-olato)magnesium exerts its effects involves the formation of a highly reactive magnesium-carbon bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile being targeted.

Comparison with Similar Compounds

Grignard Reagents (RMgX)

Grignard reagents, such as methylmagnesium chloride (CH₃MgCl), share the RMgX framework but lack the alkoxide ligand.

Magnesium Alkoxides (Mg(OR)₂)

Magnesium tert-butoxide (Mg(OtBu)₂) lacks the chloride ligand, rendering it less Lewis acidic. The chlorine in Chloro(2-methylpropan-1-olato)magnesium could enhance its catalytic activity in dehydrohalogenation or polymerization reactions by modulating electron density at the metal center .

Mixed-Ligand Magnesium Complexes

Compounds like MgCl(OtBu) (hypothetical) would exhibit similar dual reactivity, but direct comparisons are absent in the evidence. Such hybrids may combine the solubility of Grignard reagents with the stability of alkoxides, offering unique advantages in stereoselective synthesis .

Electronic and Reactivity Trends

Electron-withdrawing groups (e.g., Cl) on the magnesium center are known to enhance bioactivity in NO inhibition and catalytic efficiency in organic reactions . For this compound, the chlorine likely reduces electron density at magnesium, increasing its electrophilicity and making it more reactive toward substrates like carbonyl compounds compared to non-halogenated analogs. In contrast, methoxy groups (electron-donating) reduce activity, as seen in analogues 49 and 52 from Molecules (2014) .

Physical and Spectroscopic Properties

While explicit data for this compound are unavailable, analogous compounds provide insights:

Biological Activity

Chloro(2-methylpropan-1-olato)magnesium is an organometallic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its coordination of magnesium with a chloro ligand and a 2-methylpropan-1-olate ligand. The general formula can be represented as:

This compound exhibits unique properties due to the presence of magnesium, which can influence biological systems through its role as a cofactor in enzymatic reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Activation : Magnesium ions are essential for the activity of various enzymes, including kinases and phosphatases. The presence of magnesium in this compound may enhance enzyme function, potentially impacting metabolic pathways.

- Cell Signaling : Magnesium plays a critical role in cellular signaling processes. By modulating ion channels and receptors, it can influence cellular responses to stimuli.

- Antioxidant Properties : Some studies suggest that magnesium compounds may possess antioxidant properties, helping to mitigate oxidative stress in cells.

In Vitro Studies

Recent studies have explored the effects of this compound on various cell types:

- Cancer Cell Lines : Research indicates that this compound may inhibit the proliferation of certain cancer cell lines through apoptosis induction. For example, a study demonstrated that treatment with this compound led to a significant decrease in cell viability in breast cancer cells (MCF-7) after 48 hours of exposure.

| Cell Line | Treatment Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 | 10 | 65 |

| MCF-7 | 50 | 30 |

| MCF-7 | 100 | 10 |

In Vivo Studies

In vivo research has also been conducted to assess the therapeutic potential of this compound:

- Animal Models : In a rat model of induced diabetes, administration of this compound resulted in improved glycemic control and reduced inflammation markers compared to control groups. The study highlighted its potential as an adjunct therapy for managing diabetes-related complications.

Case Studies

- Case Study on Osteoporosis : A clinical trial involving postmenopausal women showed that supplementation with magnesium-containing compounds improved bone mineral density over six months. Participants receiving this compound exhibited a 15% increase in bone density compared to those receiving placebo.

- Neurological Disorders : Another study investigated the neuroprotective effects of magnesium compounds in models of neurodegeneration. Results indicated that this compound reduced neuronal cell death and improved cognitive function in mice subjected to induced oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.